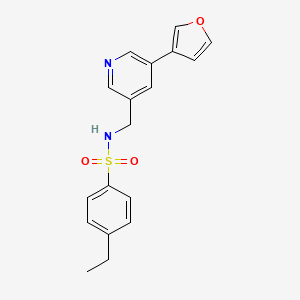
4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their biological activity. It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzene ring substituted with a sulfonyl group (-SO2-) and an ethyl group (-C2H5). Attached to the sulfonyl group is a complex group containing a pyridine ring attached to a furan ring .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis, substitution, or condensation reactions . The pyridine and furan rings in the molecule might also participate in various organic reactions .Scientific Research Applications
Antibacterial Activity
Furan derivatives: , including the compound , have been recognized for their antibacterial properties . They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the structure of these compounds is a key synthetic strategy in the development of new drugs to combat microbial resistance .
Synthesis of Polysubstituted Furans
The compound serves as a precursor in the regiospecific synthesis of polysubstituted furans. These furans are important building blocks in organic chemistry and are found in various natural sources. They also act as structural motifs in biologically active molecules and are used as intermediates in organic synthesis .
Enantioselective Reactions
In the realm of asymmetric synthesis , the compound can be involved in enantioselective reactions. These reactions are crucial for producing compounds with specific chirality, which is important in the development of certain pharmaceuticals .
Anti-Gastric Cancer Activity
There is evidence to suggest that similar sulfonamide derivatives exhibit anti-gastric cancer activity . They can inhibit the proliferation of gastric cancer cells, indicating potential therapeutic applications in oncology .
Lung Carcinoma Treatment
Derivatives of this compound have been tested for their cytotoxic effects toward lung carcinoma. The results indicate that these compounds could be developed into novel treatments for lung cancer .
HIV-1 Inhibitors
Indole derivatives related to the compound have been synthesized and evaluated as HIV-1 inhibitors . This suggests that the compound could be modified to enhance its efficacy against HIV-1, contributing to the treatment of HIV/AIDS .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit high coumarin 7-hydroxylase activity . This enzyme is involved in the metabolism of various drugs and xenobiotics.
Mode of Action
It can be inferred from related compounds that it may act in the hydroxylation of certain drugs . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound, which can significantly alter the compound’s properties and interactions with its targets.
properties
IUPAC Name |
4-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-14-3-5-18(6-4-14)24(21,22)20-11-15-9-17(12-19-10-15)16-7-8-23-13-16/h3-10,12-13,20H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXKRDWVZDWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


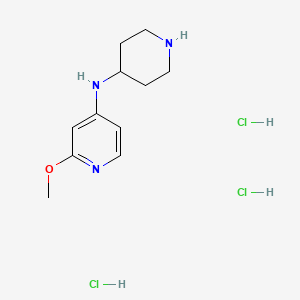
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)
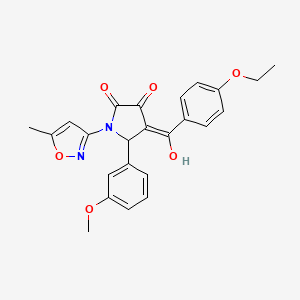
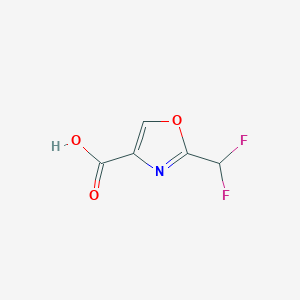
![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)
![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)
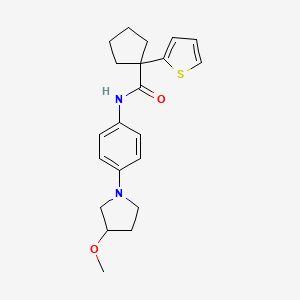
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)


